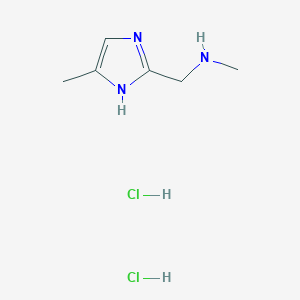

N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Description

Chemical Formula: C₆H₁₃Cl₂N₃ Molecular Weight: 198.09 g/mol Structural Features: This compound consists of a methyl-substituted imidazole ring (4-methyl group) linked to a methanamine backbone, with two hydrochloride counterions enhancing solubility.

Properties

CAS No. |

1255718-03-6 |

|---|---|

Molecular Formula |

C6H12ClN3 |

Molecular Weight |

161.63 g/mol |

IUPAC Name |

N-methyl-1-(5-methyl-1H-imidazol-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-3-8-6(9-5)4-7-2;/h3,7H,4H2,1-2H3,(H,8,9);1H |

InChI Key |

SOVIIHMLKAXBHM-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N1)CNC.Cl.Cl |

Canonical SMILES |

CC1=CN=C(N1)CNC.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the reduction of 1-methyl-4-imidazolecarboxylic acid. The process begins with the suspension of 1-methyl-4-imidazolecarboxylic acid in tetrahydrofuran (THF) at 0°C. Lithium aluminum hydride (LiAlH4) is then added dropwise to the suspension. The mixture is stirred overnight at room temperature and then heated to 50°C for one hour. Water and sodium sulfate (Na2SO4) are added to the mixture, and the resulting precipitate is filtered out .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperatures and in the presence of solvents like THF or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction may produce simpler amine compounds.

Scientific Research Applications

N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Alkyl Chains

N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine Dihydrochloride

- Formula : C₈H₁₇Cl₂N₃

- Molecular Weight : 226.15 g/mol

- Key Difference : A three-carbon propan-1-amine chain replaces the methanamine group.

2-(4-Methyl-1H-imidazol-2-yl)ethanamine Dihydrochloride

Analogues with Aromatic or Heterocyclic Modifications

(4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine Dihydrochloride

- Formula : C₁₂H₁₅N₃O·2HCl

- Key Feature : A methoxyphenyl group substitutes the 4-methyl imidazole.

[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine Dihydrochloride

- CAS : 1426291-53-3

- Formula : C₈H₁₁Cl₂N₃S

- Key Difference : Thiophene replaces the methyl group on the imidazole.

Analogues with Alternative Substituent Positions

N-Methyl-4-(1-imidazolyl)benzylamine

- CAS : 7164-98-9

- Similarity Score : 0.84 (vs. target compound)

- Key Difference : A benzylamine group replaces the methanamine, with imidazole at the para position.

- Impact : The benzyl group increases steric bulk and aromaticity, likely reducing solubility but improving stability in hydrophobic environments .

(1H-Imidazol-2-yl)methanamine Hydrochloride

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| Target Compound | C₆H₁₃Cl₂N₃ | 198.09 | 4-methyl imidazole, methanamine |

| N-Methyl-3-(1-methyl-imidazol-2-yl)propan-1-amine | C₈H₁₇Cl₂N₃ | 226.15 | Propan-1-amine chain |

| 2-(4-Methyl-imidazol-2-yl)ethanamine | C₆H₁₂Cl₂N₃ | ~179.0 (estimated) | Ethylamine chain |

| (4-Methoxyphenyl)(1-methyl-imidazol-2-yl)methanamine | C₁₂H₁₅N₃O·2HCl | 316.23 | Methoxyphenyl substitution |

| [4-(Thiophen-2-yl)-imidazol-2-yl]methanamine | C₈H₁₁Cl₂N₃S | 260.17 | Thiophene substitution |

Research Findings and Trends

- Structural-Activity Relationships (SAR) : Methyl groups on the imidazole ring (e.g., 4-methyl in the target compound) improve metabolic stability by blocking oxidation sites .

- Solubility : Dihydrochloride salts universally enhance aqueous solubility, critical for bioavailability in drug development .

- Emerging Analogues : Thiophene- and benzyl-substituted derivatives show promise in targeting sulfur-dependent enzymes or aromatic receptor sites, respectively .

Biological Activity

N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS No. 1255718-03-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.

Molecular Formula: C₆H₁₃Cl₂N₃

Molecular Weight: 198.09 g/mol

Structure: The compound features an imidazole ring, which is significant for its biological activity, particularly in interactions with biomolecules.

Biological Activity Overview

The biological activity of N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride has been investigated in several studies, focusing on its antiviral and antibacterial properties.

Antiviral Activity

Recent studies have shown that compounds with similar structures exhibit antiviral properties, particularly against HIV. For instance, certain derivatives have been reported to inhibit the interaction between integrase (IN) and LEDGF/p75, a critical step in the HIV replication cycle. In one study, compounds were evaluated for their ability to disrupt this interaction, with some achieving over 50% inhibition rates, suggesting that modifications in the imidazole moiety can enhance antiviral activity .

Table 1: Inhibitory Activity of Related Compounds

| Compound | % Inhibition | CC₅₀ (µM) |

|---|---|---|

| Compound A | 89% | 50.4 |

| Compound B | 85% | >200 |

| N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | TBD | TBD |

Antibacterial Activity

In addition to antiviral properties, the compound's antibacterial activity has also been explored. Research indicates that imidazole derivatives can exhibit significant antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study: Synthesis and Testing of Imidazole Derivatives

A study synthesized several imidazole derivatives and tested their antibacterial efficacy. The results indicated that modifications at specific positions on the imidazole ring significantly impacted the biological activity. The presence of methyl groups was particularly noted to enhance potency against Gram-positive bacteria .

The biological activity of N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride can be attributed to its ability to interact with key biomolecules through hydrogen bonding and hydrophobic interactions. The imidazole ring plays a crucial role in these interactions, making it a valuable scaffold for drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.